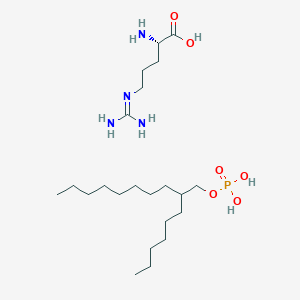
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-, also known as DEAE-pyridine, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural products and synthetic materials. DEAE-pyridine has been synthesized using various methods, and its unique properties have made it a valuable tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond can alter the structure and function of the target molecule, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has been shown to have a variety of biochemical and physiological effects, including the modification of protein structure and function, the inhibition of enzyme activity, and the alteration of cell membrane properties. These effects can be useful for studying various biological processes, including signal transduction, protein-protein interactions, and membrane transport.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in lab experiments include its ability to modify proteins and other biomolecules in a controlled and specific manner, its relatively low cost and ease of synthesis, and its compatibility with a wide range of experimental conditions. However, there are also limitations to using Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e, including the potential for non-specific modification of proteins and other biomolecules, the limited stability of the compound under certain experimental conditions, and the potential for toxicity or other adverse effects.
Zukünftige Richtungen
There are many potential future directions for research involving Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e. One area of interest is the development of new synthetic methods for the compound, which could improve its stability, specificity, and overall utility in scientific research. Another area of interest is the application of Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in the study of specific biological processes, such as protein folding and aggregation, membrane transport, and enzymatic activity. Additionally, there may be opportunities to use Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e in the development of new drugs or other therapeutic agents for the treatment of various diseases and conditions.
Synthesemethoden
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e can be synthesized using a variety of methods, including the reaction of pyridine with diethylamine and epichlorohydrin, or the reaction of pyridine with diethylamine and 3-chloro-2-hydroxypropyltrimethylammonium chloride. These methods result in the formation of a quaternary ammonium salt, which can be further treated with sodium hydroxide to yield Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has been widely used in scientific research as a reagent for the modification of proteins and other biomolecules. It can be used to introduce positively charged amino groups into proteins, which can be useful for studying protein-protein interactions and other biochemical processes. Pyridine, 3-((2-(diethylamino)ethoxy)methyl)-e has also been used in the synthesis of various compounds, including pyridine-based ligands for metal ions and other organic molecules.
Eigenschaften
CAS-Nummer |
102206-54-2 |
|---|---|
Produktname |
Pyridine, 3-((2-(diethylamino)ethoxy)methyl)- |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
N,N-diethyl-2-(pyridin-3-ylmethoxy)ethanamine |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-11-12-6-5-7-13-10-12/h5-7,10H,3-4,8-9,11H2,1-2H3 |
InChI-Schlüssel |
ZXYQSKPNANNMKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCC1=CN=CC=C1 |
Kanonische SMILES |
CCN(CC)CCOCC1=CN=CC=C1 |
Andere CAS-Nummern |
102206-54-2 |
Synonyme |
N,N-diethyl-2-(pyridin-3-ylmethoxy)ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




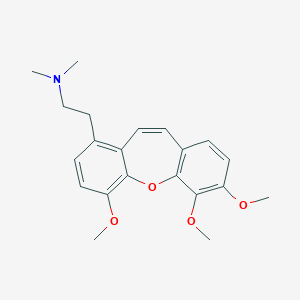

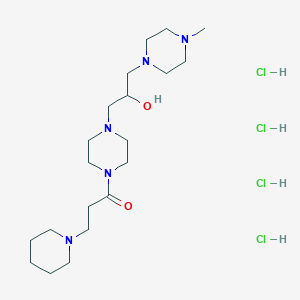
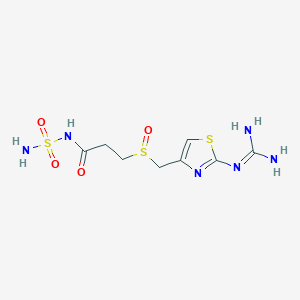
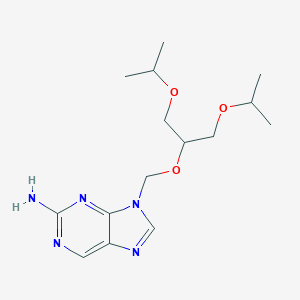
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
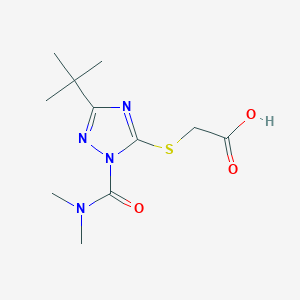

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)


